

Application Notes & Protocols: 3-(4-Bromophenoxy)propanenitrile in Organic Synthesis

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Compound of Interest

Compound Name: **3-(4-Bromophenoxy)propanenitrile**

Cat. No.: **B039930**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the applications and standard protocols for **3-(4-Bromophenoxy)propanenitrile**, a versatile bifunctional molecule in modern organic synthesis. Its unique structure, featuring an ether linkage, a terminal nitrile group, and a functionalizable aryl bromide, makes it a valuable intermediate in medicinal chemistry and materials science. Notably, it serves as a key building block and linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide will detail its physicochemical properties, core synthetic applications, step-by-step experimental protocols for its synthesis and subsequent transformations, and critical safety information.

Introduction and Strategic Value

3-(4-Bromophenoxy)propanenitrile (Figure 1) is a strategically important intermediate in multi-step organic synthesis. The molecule possesses two primary points for chemical modification:

- The Aryl Bromide Moiety: This serves as a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.

- The Propanenitrile Moiety: The nitrile group can be readily transformed into other critical functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing a gateway to amides, esters, and other derivatives.

This dual reactivity profile makes it an exceptionally useful building block. Its most prominent recent application is as a linker component in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins, a revolutionary approach in drug discovery.^[1]

Figure 1: Structure of 3-(4-Bromophenoxy)propanenitrile

The image you are requesting does not exist or is no longer available.

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Physicochemical & Spectroscopic Data

Proper characterization is the cornerstone of reproducible synthesis. The key properties of **3-(4-Bromophenoxy)propanenitrile** are summarized below.

Property	Value	Source(s)
CAS Number	118449-57-3	[2]
Molecular Formula	C ₉ H ₈ BrNO	[1] [3]
Molecular Weight	226.07 g/mol	[1]
Appearance	Powder or crystals	
Boiling Point	344.4 ± 22.0 °C at 760 mmHg	[4]
Density	1.4 ± 0.1 g/cm ³	[4]
Flash Point	162.1 ± 22.3 °C	[4]
Storage	Sealed in dry, room temperature	

Spectroscopic data for confirmation of identity and purity can be found in public databases such as PubChem. Key identifiers include a characteristic isotopic pattern in mass spectrometry due to the presence of bromine.

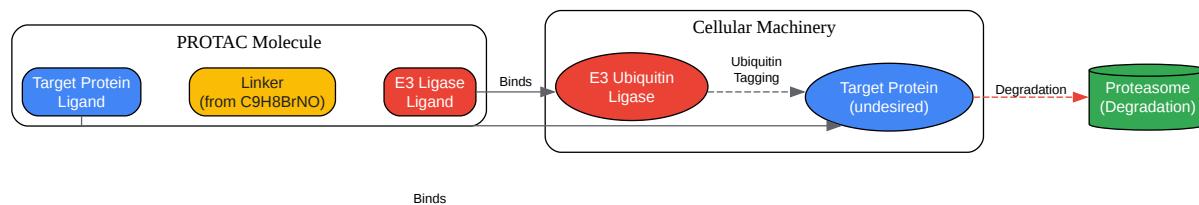
Core Synthetic Applications & Mechanistic Considerations

The utility of **3-(4-Bromophenoxy)propanenitrile** stems from its capacity to undergo a variety of high-yield transformations.

Role as a PROTAC Linker

PROTACs consist of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. **3-(4-Bromophenoxy)propanenitrile** is an ideal precursor for the linker component. The aryl bromide can be coupled to one ligand, and the nitrile can be reduced to a primary amine, which is then used to attach the second ligand via amide bond formation.

Diagram 1: The PROTAC Concept



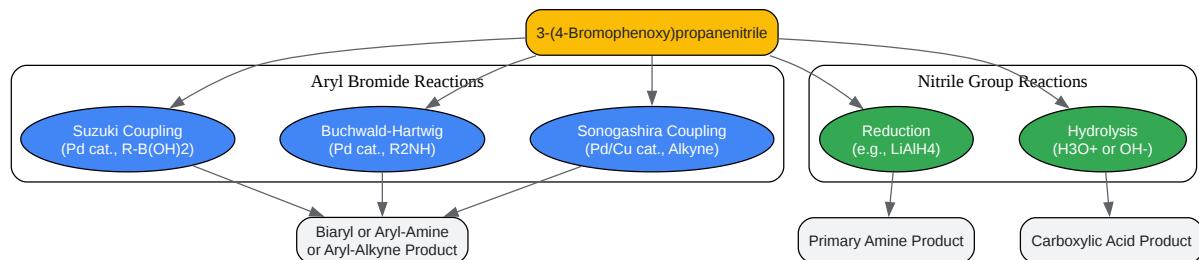
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Caption: A PROTAC molecule brings a target protein and an E3 ligase into proximity for degradation.

Key Synthetic Transformations

The molecule's two functional groups can be manipulated independently or sequentially to build molecular complexity.

Diagram 2: Synthetic Transformations of **3-(4-Bromophenoxy)propanenitrile**



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Caption: Key reaction pathways available for modifying the aryl bromide and nitrile functionalities.

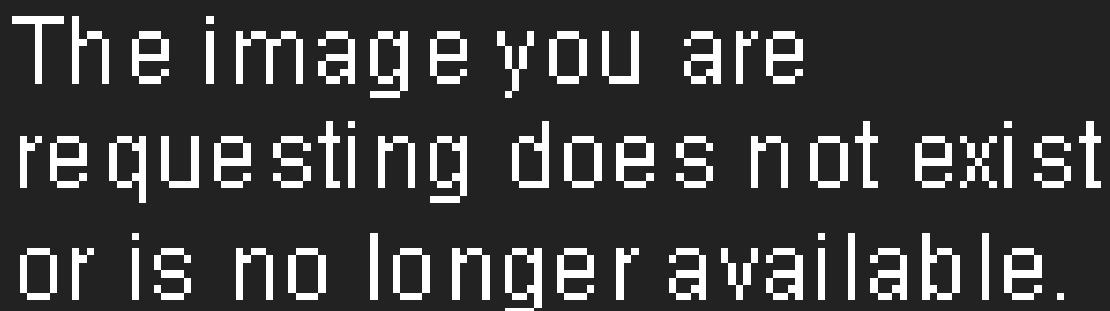
Standard Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Synthesis via Cyanoethylation of 4-Bromophenol

This protocol describes the base-catalyzed Michael addition of 4-bromophenol to acrylonitrile, a process known as cyanoethylation.[\[5\]](#)

Reaction Scheme:



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Reagents & Materials

4-Bromophenol

Acrylonitrile

N-benzyl-trimethylammonium hydroxide (Triton B, 40% in MeOH)

Methanol (MeOH)

Diethyl ether (Et₂O)

Saturated aq. Sodium Bicarbonate (NaHCO₃)

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, condenser, magnetic stirrer

Procedure:

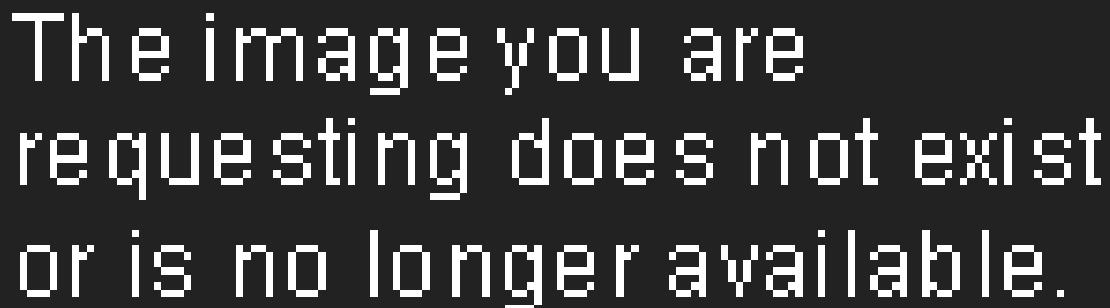
- To a solution of 4-bromophenol (1.0 eq.) in methanol, add acrylonitrile (1.5 eq.).
- Add a catalytic amount of Triton B (e.g., 0.1 eq.).
- Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
- Cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated aq. NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield **3-(4-Bromophenoxy)propanenitrile** as a solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for coupling the aryl bromide with an arylboronic acid.

[6][7][8]

Reaction Scheme:



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Reagents & Materials

3-(4-Bromophenoxy)propanenitrile

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq.)

Pd(PPh₃)₄ (Palladium catalyst, 0.05 eq.)

Sodium Carbonate (Na₂CO₃, 2.0 eq.)

Toluene and Water (e.g., 4:1 mixture)

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Schlenk flask, condenser, nitrogen/argon line

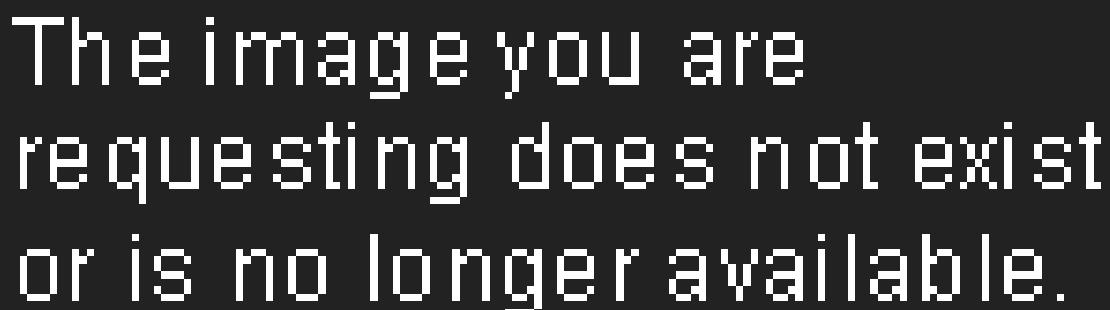
Procedure:

- To a Schlenk flask, add **3-(4-Bromophenoxy)propanenitrile** (1.0 eq.), the arylboronic acid (1.2 eq.), Na_2CO_3 (2.0 eq.), and the palladium catalyst (0.05 eq.).
- Evacuate and backfill the flask with an inert gas (N_2 or Ar) three times.
- Add the degassed solvent mixture (Toluene/ H_2O).
- Heat the mixture to 80-100 °C and stir vigorously until TLC or GC-MS indicates completion of the reaction.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford the desired biaryl product.

Protocol 3: Reduction of the Nitrile to a Primary Amine

This protocol uses Lithium Aluminum Hydride (LiAlH_4), a potent reducing agent, to convert the nitrile to a primary amine.[9][10][11]

Reaction Scheme:



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Reagents & Materials

3-(4-Bromophenoxy)propanenitrile

Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq.)

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

Water

15% aq. Sodium Hydroxide (NaOH)

Celite®

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Three-neck flask, dropping funnel, ice bath, N₂/Ar line

Procedure:

- CAUTION: LiAlH₄ reacts violently with water. Perform under strictly anhydrous conditions and an inert atmosphere.
- Suspend LiAlH₄ (1.5 eq.) in anhydrous THF in a three-neck flask under an inert atmosphere and cool to 0 °C in an ice bath.
- Dissolve **3-(4-Bromophenoxy)propanenitrile** (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
- Upon completion, cool the flask back to 0 °C.
- Quench the reaction carefully by the sequential, dropwise addition of:
 - Water (X mL, where X = grams of LiAlH₄ used)
 - 15% aq. NaOH (X mL)

- Water (3X mL)
- Stir the resulting granular precipitate for 30 minutes, then filter the suspension through a pad of Celite®, washing the filter cake thoroughly with EtOAc.
- Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude primary amine, which can be further purified if necessary.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with this and any related chemical.

- Hazard Identification: **3-(4-Bromophenoxy)propanenitrile** may cause skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[12\]](#) All manipulations should be performed in a well-ventilated chemical fume hood.[\[12\]](#)
- Handling: Avoid breathing dust, fumes, or vapors.[\[12\]](#) Avoid contact with skin and eyes.[\[12\]](#) Wash hands thoroughly after handling.
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[12\]](#)
 - Skin Contact: Immediately wash off with plenty of soap and water.[\[12\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[12\]](#)
 - Ingestion: Call a poison center or doctor immediately. Do not induce vomiting.
- Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[\[12\]](#) Keep away from incompatible materials such as strong oxidizing agents.

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